3-Bromo-5-chlorothieno[3,2-b]pyridine
Overview
Description
3-Bromo-5-chlorothieno[3,2-b]pyridine: is a heterocyclic compound that belongs to the thienopyridine family. It is characterized by the presence of both bromine and chlorine substituents on the thieno[3,2-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and at a temperature range of 0-25°C to ensure selective halogenation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with ligands like triphenylphosphine. .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-5-chlorothieno[3,2-b]pyridine or 3-bromo-5-alkoxythieno[3,2-b]pyridine can be formed.
Coupling Products: Products like 3-aryl-5-chlorothieno[3,2-b]pyridine or 3-bromo-5-vinylthieno[3,2-b]pyridine are commonly obtained
Scientific Research Applications
Chemistry: 3-Bromo-5-chlorothieno[3,2-b]pyridine is used as a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients for crop protection .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 3-Bromo-5-chlorothieno[2,3-b]pyridine
- 3-Bromo-4-chlorothieno[3,2-b]pyridine
- 3-Bromo-5-fluorothieno[3,2-b]pyridine
Comparison: Compared to these similar compounds, 3-Bromo-5-chlorothieno[3,2-b]pyridine exhibits unique reactivity and selectivity due to the specific positioning of the bromine and chlorine atoms on the thieno[3,2-b]pyridine ring. This unique substitution pattern influences its chemical behavior and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-chlorothieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAMJYHCIHPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856103 | |
Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-40-2 | |
Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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